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molecular formula C8H5Cl2NO2 B8800909 3,4-Dichloro-beta-nitrostyrene

3,4-Dichloro-beta-nitrostyrene

Cat. No. B8800909
M. Wt: 218.03 g/mol
InChI Key: XHGCFWXSHIHYFH-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using an analogous reaction procedure and workup as described in Example 1, 3,4-dichloro-benzaldehyde (5.6 g, 41.481=01) in ethanol (56 mL) was reacted with nitro methane (2.3 mL, 41.481 mmol), 10N NaOH solution (1.65 g, 41.481 mmol) at 0° C. for 1 hour to afford 5.1 g of the product (75% yield).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[N+:11]([CH3:14])([O-:13])=[O:12].[OH-].[Na+]>C(O)C>[Cl:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[CH:14][N+:11]([O-:13])=[O:12])=[CH:3][C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
1.65 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an analogous reaction procedure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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